molecular formula C17H24N2O4 B3113625 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid CAS No. 196203-51-7

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid

Cat. No.: B3113625
CAS No.: 196203-51-7
M. Wt: 320.4 g/mol
InChI Key: FLWDGGBZWCGVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid is a chemical compound with the molecular formula C16H22N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid typically involves the reaction of 4-(tert-butoxycarbonyl)piperazine with 3-methylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various functionalized derivatives of the original compound.

Scientific Research Applications

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid can be compared with other piperazine derivatives, such as:

  • 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid
  • 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
  • (4-(Tert-butoxycarbonyl)-1-piperazinyl)acetic acid dihydrate

These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of the tert-butoxycarbonyl protecting group and the 3-methylbenzoic acid moiety in this compound contributes to its distinct chemical and biological properties.

Biological Activity

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid, commonly referred to as BOC-piperazine benzoic acid, is a compound with significant implications in medicinal chemistry and pharmaceutical development. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C16H22N2O4
  • Molecular Weight : 306.36 g/mol
  • CAS Number : 936329-97-4

The presence of the tert-butoxycarbonyl (BOC) group enhances the compound's stability and solubility, making it a valuable candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with benzoic acid derivatives under controlled conditions. The BOC group is introduced to protect the amine functionality during synthesis, facilitating further modifications.

Antitumor Activity

Recent studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)8.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)10.0
PC-3 (Prostate Cancer)15.0

These results indicate that the compound exhibits selective cytotoxicity towards tumor cells while showing minimal toxicity to normal cells, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may interfere with the PI3K/Akt and MAPK signaling cascades, which are critical in cancer progression.

Case Studies

  • Study on MDA-MB-231 Cells : A study evaluated the effects of the compound on MDA-MB-231 cells, revealing that it induces apoptosis through the activation of caspase pathways. The research highlighted a dose-dependent increase in apoptotic markers, supporting its role as a potential therapeutic agent for breast cancer treatment.
  • Combination Therapy : Another investigation explored the use of this compound in combination with doxorubicin, a standard chemotherapeutic agent. The combination showed enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types.

Properties

IUPAC Name

3-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-12-11-13(15(20)21)5-6-14(12)18-7-9-19(10-8-18)16(22)23-17(2,3)4/h5-6,11H,7-10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWDGGBZWCGVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of tert-butyl 4-(4-cyano-2-methylphenyl)piperazine-1-carboxylate (3.685 g, 12.23 mmol) in EtOH (Volume: 50 mL) and Water (Volume: 10 mL) was added Sodium hydroxide solution (8.48 mL, 162 mmol) at 23° C. Rinsed sodium hydroxide forward with Water (Volume: 2.5 mL). The reaction was stirred at 90° C. for 10 hr. The reaction mixture was cooled to 23° C., neutralized with 3N HCl (52 mL), filtered, rinsed with H2O (3×10 mL), and the resulting solid was dried in vacuo to provide 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid (3.588 g, 11.20 mmol, 92% yield) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.42 (s, 9 H) 2.29 (s, 3 H) 2.81-2.90 (m, 4 H) 3.42-3.53 (m, 4 H) 7.05 (d, J=8.08 Hz, 1 H) 7.70-7.77 (m, 2 H) 12.61 (br. s., 1 H). ESI-MS: m/z 321.2 (M+H)+. mp=174.7-178.6° C.
Name
tert-butyl 4-(4-cyano-2-methylphenyl)piperazine-1-carboxylate
Quantity
3.685 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.48 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
52 mL
Type
reactant
Reaction Step Four
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of tert-butyl 4-(4-cyano-2-methylphenyl)piperazine-1-carboxylate (3.685 g, 12.23 mmol) in EtOH (Ratio: 1.000, Volume: 50 mL) and Water (Ratio: 1.000, Volume: 10 mL) was added Sodium hydroxide solution (8.48 mL, 162 mmol) at 23° C. Rinsed sodium hydroxide forward with Water (Ratio: 1.000, Volume: 2.5 mL) The reaction was stirred at 90° C. for 10 hr. The reaction mixture was cooled to 23° C., neutralized with 3N HCl (52 mL), filtered, rinsed with H2O (3×10 mL), and the resulting solid was dried in vacuo to provide 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid (3.588 g, 11.20 mmol, 92% yield) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.42 (s, 9H) 2.29 (s, 3H) 2.81-2.90 (m, 4H) 3.42-3.53 (m, 4H) 7.05 (d, J=8.08 Hz, 1H) 7.70-7.77 (m, 2H) 12.61 (br. s., 1H). ESI-MS: m/z 321.2 (M+H)+.
Name
tert-butyl 4-(4-cyano-2-methylphenyl)piperazine-1-carboxylate
Quantity
3.685 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.48 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
52 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a suspension of tert-butyl 4-(4-cyano-2-methylphenyl)piperazine-1-carboxylate 293 (3.685 g, 12.23 mmol) in EtOH (Ratio: 1.000, 50 mL) and water (Ratio: 1.000, 10 mL) was added sodium hydroxide solution (8.48 mL, 162 mmol) at 23° C. The NaOH solution was rinsed forward with water (ratio: 1.000, 2.5 mL) The reaction was stirred at 90° C. for 10 hr. The reaction mixture was cooled to 23° C., neutralized with 3N HCl (52 mL), filtered, rinsed with H2O (3×10 mL), and the resulting solid was dried in vacuo to provide the title compound as an off-white solid (3.588 g, 11.20 mmol, 92% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.42 (s, 9H) 2.29 (s, 3H) 2.81-2.90 (m, 4H) 3.42-3.53 (m, 4H) 7.05 (d, J=8.08 Hz, 1H) 7.70-7.77 (m, 2H) 12.61 (br. s., 1H). ESI-MS: m/z 321.2 (M+H)+.
Name
tert-butyl 4-(4-cyano-2-methylphenyl)piperazine-1-carboxylate
Quantity
3.685 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.48 mL
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.